molecular formula C16H16O2 B102976 Ethyl 4-benzylbenzoate CAS No. 18908-74-2

Ethyl 4-benzylbenzoate

Cat. No. B102976
CAS RN: 18908-74-2
M. Wt: 240.3 g/mol
InChI Key: JCIYPRZUNRMPSX-UHFFFAOYSA-N
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Description

Ethyl 4-benzylbenzoate is a chemical compound that has been the subject of various studies due to its potential applications in medicinal chemistry and materials science. The compound is structurally characterized by the presence of an ester functional group and a benzyl group attached to a benzene ring.

Synthesis Analysis

The synthesis of ethyl 4-benzylbenzoate and its analogues has been explored in several studies. For instance, a series of compounds related to ethyl 4-benzyloxybenzoate were synthesized and evaluated for their hypolipidemic activity, indicating the versatility of the ethyl 4-benzylbenzoate scaffold in medicinal chemistry . Another study reported the synthesis of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate, showcasing the reactivity of ethyl 4-benzylbenzoate derivatives in forming complex heterocyclic structures . Additionally, ethyl 4-benzylbenzoate derivatives have been synthesized through Knoevenagel condensation reactions, demonstrating the compound's utility in organic synthesis .

Molecular Structure Analysis

The molecular structure of ethyl 4-benzylbenzoate and its derivatives has been characterized using various spectroscopic techniques and crystallographic methods. For example, the crystallographic behavior of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was investigated, providing insights into the molecular geometry and electronic properties of the compound . The molecular structure and antimicrobial activity of ethyl 2-(4-methylbenzylidene)-3-oxobutanoate were also studied, revealing the Z conformation about the C=C double bond .

Chemical Reactions Analysis

Ethyl 4-benzylbenzoate derivatives have been shown to participate in various chemical reactions. For instance, ethyl γ-bromo-β-methoxycrotonate, a related compound, reacts with carbonyl compounds to yield dihydropyranones and pyrazolinones, highlighting the reactivity of the ester group in ethyl 4-benzylbenzoate . Moreover, the C-S bond fission of some novel alkyl [(substituted phenylsulfonyl)-methyl]-3-nitrobenzoates and their sulfinyl derivatives has been discussed, indicating the potential for diverse chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of ethyl 4-benzylbenzoate derivatives have been extensively studied. The synthesis and characterization of ethyl 4-(2-chloro-4-nitrophenadoxy)benzoate provided valuable information on the compound's V-shaped molecular structure and dihedral angle between benzene rings . The crystal structure of diethyl 4,4'-(ethane-1,2-diyldioxy)dibenzoate, another derivative, revealed insights into the planarity of the molecule and intermolecular interactions . Additionally, the crystal structure of diethyl 4,4'-(3,6-dioxaoctane-1,8-diyldioxy)dibenzoate was determined, showing the conformational aspects of the molecule's ethylene bridges .

Scientific Research Applications

1. Hypolipidemic Activity

Ethyl 4-benzylbenzoate and its analogs have been evaluated for their potential hypolipidemic activity. Studies have shown that compounds like Ethyl 4-benzyloxybenzoate and its derivatives inhibit cholesterol and free fatty acid biosynthesis, exhibiting favorable activity in lowering cholesterol, affecting weight gain, and liver lipids in rats (Baggaley et al., 1977).

2. Glycerolipid Metabolism

Ethyl 4-benzyloxybenzoate, identified as BRL 10894, has shown involvement in glycerolipid metabolism. It was found that in the presence of BRL 10894, an abnormal metabolite is synthesized in vitro and in vivo, contributing to our understanding of lipid metabolism and the action of pharmacologically active acids (Fears et al., 1978).

3. Pharmaceutical Production Methodologies

In the pharmaceutical industry, Ethyl 4-benzylbenzoate derivatives like Benzocaine have widespread applications as local anesthetics. Studies focusing on optimizing the production methodologies of such compounds, specifically through continuous flow systems, highlight the significance of this chemical in the pharmaceutical sector (França et al., 2020).

4. Anticancer Activity

Novel hydrazide-hydrazones derived from Ethyl paraben, a compound related to Ethyl 4-benzylbenzoate, have been synthesized and evaluated for their anticancer activities. Certain derivatives showed significant anticancer activity in liver cancer cell lines, opening avenues for developing new anticancer agents (Han et al., 2020).

5. Environmental Impact and Analysis

Studies on parabens, including Ethyl 4-hydroxybenzoate (a related compound), in aquatic environments have been conducted to understand their occurrence, fate, and behavior. These compounds, used as preservatives, have raised safety concerns due to their potential as weak endocrine disruptors. Research in this area contributes to environmental safety and public health considerations (Haman et al., 2015).

properties

IUPAC Name

ethyl 4-benzylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-2-18-16(17)15-10-8-14(9-11-15)12-13-6-4-3-5-7-13/h3-11H,2,12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCIYPRZUNRMPSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20463052
Record name Ethyl 4-benzylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-benzylbenzoate

CAS RN

18908-74-2
Record name Ethyl 4-benzylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20463052
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

By using 4-benzylbenzoic acid (211.58 g), ethanol (1.8 l) and concentrated sulfuric acid (20 ml), there was prepared the title compound (232.55 g).
Quantity
211.58 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Quantity
1.8 L
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
14
Citations
F Thiais - scholar.archive.org
GC analysis were carried out using a gas chromatograph Varian 3300 provided with a 25-m CPSIL5CB capillary column. Mass spectra were recorded with a GCQ Thermoelectron …
Number of citations: 0 scholar.archive.org
SH Kim, RD Rieke - The Journal of Organic Chemistry, 2000 - ACS Publications
The use of highly active manganese, prepared by the Rieke method, for the direct preparation of benzylic manganese reagents was investigated. The oxidative addition of the highly …
Number of citations: 84 pubs.acs.org
YS Suh, J Lee, SH Kim, RD Rieke - Journal of organometallic chemistry, 2003 - Elsevier
The use of highly active manganese (Mn)*, prepared by the Rieke method, was investigated for the direct preparation of benzylic manganese reagents. The oxidative addition of the …
Number of citations: 52 www.sciencedirect.com
A Benischke - 2018 - core.ac.uk
… Performing this coupling using nickel halides such as NiCl2 (5.0 mol%) or NiBr2 (5.0 mol%) resulted in already 42–55% isolated yield of the expected product ethyl 4-benzylbenzoate (…
Number of citations: 4 core.ac.uk
V Kais - 2016 - epub.uni-regensburg.de
This PhD thesis demonstrates the development of new methodologies for visible light mediated deoxygenation processes followed by new bond formations, as well as acrylamide …
Number of citations: 2 epub.uni-regensburg.de
M Haberberger, CI Someya, A Company, E Irran… - Catalysis letters, 2012 - Springer
In the present study, the nickel-catalyzed cross coupling of aryl halides with benzyl zinc bromides or dialkyl zinc reagents to create C(sp 2 )–C(sp 3 ) bonds has been explored. As pre-…
Number of citations: 2 link.springer.com
V Kais - core.ac.uk
At the end of the 19th century, Giacomo Ciamician (1857-1922) and Paul Silber (1851-1930) studied the reduction of nitrobenzene to aniline and 2-methylquinoline as a first example …
Number of citations: 3 core.ac.uk
J Li, CY Huang, CJ Li - Chem, 2022 - cell.com
Prized for their ability to streamline organic synthesis, cross-couplings have become fundamental reactions in many settings. In photoinduced cross-coupling chemistry, …
Number of citations: 13 www.cell.com
G Zhao, Z Wang, R Wang, J Li, D Zou, Y Wu - Tetrahedron Letters, 2014 - Elsevier
… Gotten the alcoholysis byproduct (detected by GC-MS) of ethyl 4-benzylbenzoate facilely in the condition, methyl 4-(chloromethyl)benzoate reacted with phenylboronic acid to obtain the …
Number of citations: 20 www.sciencedirect.com
AD Benischke, A Desaintjean, T Juli, G Cahiez… - …, 2017 - thieme-connect.com
A catalytic system consisting of Ni(acac) 2 (5 mol%) and 4-fluorostyrene (20 mol%) allows a convenient cross-coupling of functionalized organomanganese reagents with a variety of …
Number of citations: 7 www.thieme-connect.com

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